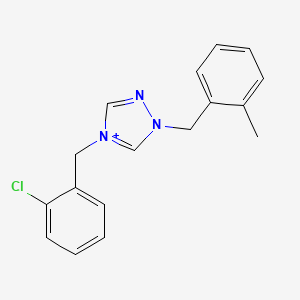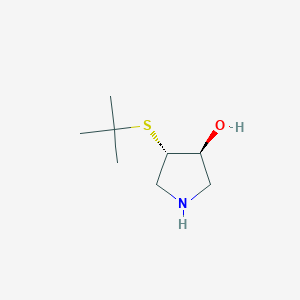
(3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a tert-butylthio group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group on the pyrrolidine ring.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the tert-butylthio group.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the tert-butylthio group may result in a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
(3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(tert-Butylthio)pyrrolidin-3-ol: The enantiomer of the compound, with similar structural features but different stereochemistry.
4-(tert-Butylthio)pyrrolidine: Lacks the hydroxyl group at the 3-position.
3-Hydroxy-4-(tert-butylthio)pyrrolidine: Similar structure but with different stereochemistry.
Uniqueness
(3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
(3S,4S)-4-tert-butylsulfanylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NOS/c1-8(2,3)11-7-5-9-4-6(7)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
VESBWEHBAWUJHK-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)S[C@H]1CNC[C@@H]1O |
Canonical SMILES |
CC(C)(C)SC1CNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13361340.png)

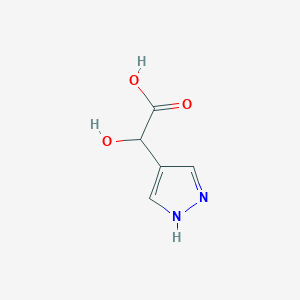
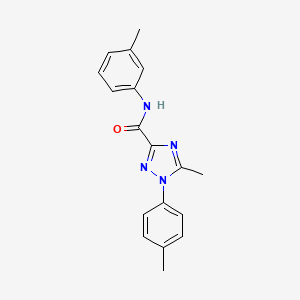
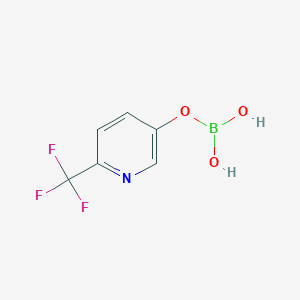

![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B13361368.png)
![6-(2-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361371.png)
![2-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13361372.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361396.png)
![6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361409.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13361410.png)

